molecular formula C20H25N5 B6123999 1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE

1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE

Cat. No.: B6123999
M. Wt: 335.4 g/mol
InChI Key: FTBZVMQWNKXQAR-UHFFFAOYSA-N
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Description

1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.

Preparation Methods

The synthesis of 1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding pyrazolopyrimidine derivative . This intermediate can then be further functionalized through various chemical reactions to introduce the 4-methylphenyl and piperazine groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The pyrazolo[1,5-a]pyrimidine core can undergo cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar compounds to 1-[3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE include other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-14-5-7-17(8-6-14)19-16(3)20-21-15(2)13-18(25(20)22-19)24-11-9-23(4)10-12-24/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBZVMQWNKXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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